molecular formula C10H10O2 B041972 1-Phenylcyclopropanecarboxylic acid CAS No. 6120-95-2

1-Phenylcyclopropanecarboxylic acid

Cat. No.: B041972
CAS No.: 6120-95-2
M. Wt: 162.18 g/mol
InChI Key: IWWCCNVRNHTGLV-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropane ring attached to a phenyl group and a carboxylic acid functional group. This compound is known for its applications in the synthesis of various pharmaceutical products and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product. Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in the development of pharmaceutical compounds, including inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Phenylcyclopropane-1-carboxylic acid
  • 1-Phenyl-1-cyclopentanecarboxylic acid
  • 2-Phenylpropionic acid

Uniqueness

1-Phenylcyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the phenyl group also enhances its aromaticity and potential for electrophilic substitution reactions .

Properties

IUPAC Name

1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCCNVRNHTGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210118
Record name 1-Phenylcyclopropanecarboxylic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6120-95-2
Record name 1-Phenylcyclopropanecarboxylic acid
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Record name 1-Phenylcyclopropanecarboxylic acid
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Record name 1-Phenylcyclopropanecarboxylic acid
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Record name 1-phenylcyclopropanecarboxylic acid
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Synthesis routes and methods

Procedure details

The phenylcyclopropanecarboxylic acid 43 used as a intermediate in preparing the thiazole containing C-aryl glucoside can be prepared by a method as shown in Scheme 8. The phenylacetonitrile β-39 is reacted with 1,2-dibromoethane in the presence of sodium hydroxide and a phase-transfer catalyst in toluene and water to provide a corresponding phenylcyclopropanecarbonitrile 42 in 71% yield. This carbonitrile 42 is treated with potassium hydroxide and sodium hydroxide in refluxed aqueous ethanol to provide cyclopropanecarboxylic acid 43 in 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing the trans-isomer of Milnacipran Hydrochloride, and how does 1-Phenylcyclopropanecarboxylic acid relate to this process?

A1: Milnacipran Hydrochloride, an antidepressant drug, is synthesized from this compound. The research paper [] describes the successful synthesis of the trans-isomer of Milnacipran Hydrochloride starting from (±)-(1S,2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid. This synthesis involved multiple steps including bromination, acyl chloridation, amidation, Gabriel reaction, and finally, HCl salt formation, resulting in a 19% overall yield. The trans-isomer serves as a valuable reference standard in quality control for Milnacipran Hydrochloride production [].

Q2: How does the solvent used in reactions involving 2,2-Dibromo-1-phenylcyclopropanecarboxylic acid influence the outcome?

A2: Studies on the Silver Ion-Assisted Solvolysis of 2,2-Dibromo-1-phenylcyclopropanecarboxylic acid [, ] reveal a significant impact of the solvent on the reaction pathway. The research indicates that the choice of solvent can dictate whether the reaction favors decarboxylation or ring closure, highlighting the importance of solvent selection for controlling the reaction outcome and synthesizing desired products.

Q3: What spectroscopic techniques were employed to confirm the structure of the synthesized trans-isomer of Milnacipran Hydrochloride?

A3: The researchers utilized ¹H NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the structure of the synthesized trans-isomer of Milnacipran Hydrochloride []. By comparing the data obtained from these spectroscopic techniques with the data for the known structure of Milnacipran Hydrochloride, the researchers were able to confirm the successful synthesis of the trans-isomer.

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